UDP-D-galacturonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-D-Galacturonate, also known as udpgalacturonic acid or UDP-gal-ua, belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). This compound can be biosynthesized from alpha-D-galacturonic acid.
UDP-alpha-D-galacturonic acid is an UDP-D-galacturonic acid. It has a role as a mouse metabolite. It derives from an alpha-D-galacturonic acid. It is a conjugate acid of an UDP-alpha-D-galacturonate(3-).
Scientific Research Applications
Biosynthesis and Functional Characterization in Plants
UDP-D-galacturonate (UDP-GalA) plays a crucial role in the biosynthesis of polysaccharides in various plants. For instance, in Ornithogalum caudatum, UDP-GalA is incorporated into polysaccharides, and the biosynthesis involves specific UDP-d-glucuronic acid 4-epimerases (UGlcAE) as revealed in studies like the one by (Yin et al., 2016). Similarly, research on maize and rice has shown that plant UGlcAE isoforms have distinct enzymatic properties, essential for the synthesis of plant polysaccharides (Gu et al., 2009).
Involvement in Pectin Synthesis
UDP-GalA is a key precursor in the synthesis of pectic polysaccharides. In Arabidopsis thaliana, the epimerization of UDP-d-glucuronate to UDP-GalA for pectin synthesis has been demonstrated (Usadel et al., 2004). The process involves specific UDP-d-glucuronate 4-epimerases, indicating the role of UDP-GalA in cell wall biosynthesis.
Enzymatic Synthesis and Purification Studies
Studies like those by (Orellana and Mohnen, 1999) have focused on the enzymatic synthesis and purification of UDP-GalA. This is crucial for understanding the metabolism of UDP-GalA in cellular processes such as the synthesis of pectic polysaccharides.
Role in Glycosyltransferase Activity
Research has also explored the role of UDP-GalA in glycosyltransferase activities. For instance, studies on Arabidopsis have characterized enzymes that use UDP-GalA as a substrate for the synthesis of various cell-surface polysaccharides (Gu and Bar-Peled, 2004).
Application in Studying Nucleotide Sugar Transporters
UDP-GalA is used in studies focusing on the transport and metabolism of nucleotide sugars in cellular compartments like the Golgi apparatus. For example, methods have been developed for synthesizing and purifying radiolabeled UDP-GalA to study nucleotide sugar transporters (Basu et al., 2000).
Properties
Molecular Formula |
C15H22N2O18P2 |
---|---|
Molecular Weight |
580.28 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8-,9-,10-,11+,12-,14-/m1/s1 |
InChI Key |
HDYANYHVCAPMJV-GXNRKQDOSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)O)O)O)O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
physical_description |
Solid |
Synonyms |
UDP-gal-UA UDP-galacturonic acid uridine 5'-(alpha-D-galactopyranosyluronic acid pyrophosphate) uridine diphosphogalacturonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.